N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
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Overview
Description
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluorophenyl group and a benzamide moiety, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and benzamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can result in various substituted thiazole derivatives .
Scientific Research Applications
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and fluorophenyl group are known to interact with enzymes and receptors, potentially inhibiting or activating their functions. This compound may exert its effects by binding to active sites on proteins, altering their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-fluorophenyl)-1-(((2-(4-morpholinyl)ethyl)amino)carbonyl)vinyl)benzamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c19-15-8-6-14(7-9-15)18-21-16(12-23-18)10-11-20-17(22)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOFGSUUBKAMPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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